Linoleoyl coenzyme A lithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

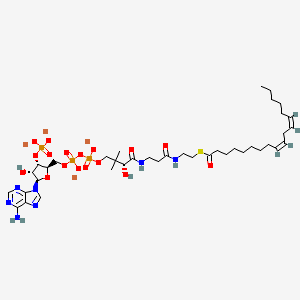

Linoleoyl coenzyme A lithium salt is a biochemical compound with the empirical formula C39H66N7O17P3S and a molecular weight of 1029.96 g/mol . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical processes. This compound is particularly significant in the study of lipid metabolism and enzymatic specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of linoleoyl coenzyme A lithium salt typically involves the esterification of linoleic acid with coenzyme A. The reaction is catalyzed by enzymes such as acyl-CoA synthetase, which facilitates the formation of the thioester bond between the carboxyl group of linoleic acid and the thiol group of coenzyme A .

Industrial Production Methods

Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for biochemical research .

Analyse Des Réactions Chimiques

Types of Reactions

Linoleoyl coenzyme A lithium salt undergoes various biochemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acyl-CoA derivatives.

Substitution: It can participate in acyl transfer reactions, where the linoleoyl group is transferred to other molecules.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and peroxides under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Enzymes such as acyltransferases are commonly used to facilitate acyl transfer reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized fatty acyl-CoA derivatives.

Reduction: Saturated fatty acyl-CoA derivatives.

Substitution: Various acylated molecules, including phospholipids and other lipids.

Applications De Recherche Scientifique

Linoleoyl coenzyme A lithium salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mécanisme D'action

Linoleoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. It is primarily involved in the acylation of lysophospholipids, which is a crucial step in the remodeling of cellular membranes . The molecular targets include enzymes such as LPCAT and MLCL AT-1, which facilitate the transfer of the linoleoyl group to specific lipid molecules .

Comparaison Avec Des Composés Similaires

Linoleoyl coenzyme A lithium salt can be compared with other similar compounds, such as:

Oleoyl coenzyme A lithium salt: Similar in structure but contains an oleoyl group instead of a linoleoyl group.

Stearoyl coenzyme A lithium salt: Contains a stearoyl group, which is a saturated fatty acid.

Palmitoyl coenzyme A lithium salt: Contains a palmitoyl group, another saturated fatty acid.

Uniqueness

This compound is unique due to its polyunsaturated linoleoyl group, which imparts distinct biochemical properties and reactivity compared to its saturated counterparts .

Activité Biologique

Linoleoyl coenzyme A lithium salt is a significant derivative of coenzyme A, particularly noted for its role in lipid metabolism and cellular signaling. This compound, characterized by its long-chain fatty acid component, linoleic acid, is crucial in various metabolic pathways, including fatty acid oxidation and synthesis.

- Molecular Formula : C39H66LiN7O17P3S

- Molecular Weight : Approximately 1029.96 g/mol

- Stability : Generally stable under recommended storage conditions (-20°C) for up to one year .

Biological Functions

This compound plays a vital role in:

- Fatty Acid Metabolism : It is involved in the activation and transport of fatty acids into mitochondria for β-oxidation.

- Eicosanoid Synthesis : This compound serves as a precursor for the synthesis of various eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological functions .

- Cell Signaling : Linoleoyl coenzyme A influences cellular signaling pathways by modulating membrane fluidity and interacting with specific enzymes involved in lipid metabolism.

Enzymatic Interactions

This compound interacts with several key enzymes:

- Acyl-CoA Synthetases : These enzymes facilitate the conversion of free fatty acids into acyl-CoA derivatives, essential for energy production.

- Acyltransferases : Involved in transferring acyl groups to various substrates, impacting lipid biosynthesis and metabolism.

Comparative Analysis with Related Compounds

The following table compares this compound with other acyl-CoA derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | N/A | Derived from linoleic acid; significant in eicosanoid synthesis. |

| Oleoyl Coenzyme A Lithium Salt | 188824-37-5 | Derived from oleic acid; involved in similar metabolic pathways. |

| Palmitoyl Coenzyme A Lithium Salt | 103476-22-8 | Derived from palmitic acid; important for energy storage. |

| Stearoyl Coenzyme A Lithium Salt | 103476-22-9 | Derived from stearic acid; plays a role in lipid metabolism. |

Case Studies and Research Findings

- Role in Inflammation : Research indicates that linoleoyl coenzyme A is pivotal in the production of pro-inflammatory eicosanoids. For instance, studies have shown that its derivatives can significantly influence the synthesis of prostaglandins, which are crucial mediators in inflammatory processes .

- Impact on Metabolic Disorders : In a study examining metabolic syndrome, linoleoyl coenzyme A was found to be involved in the dysregulation of lipid metabolism, contributing to insulin resistance and obesity-related complications .

- Membrane Dynamics : Investigations into the effects of linoleoyl coenzyme A on cellular membranes have revealed that it enhances membrane fluidity, which is essential for optimal cellular function and signal transduction .

Propriétés

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b9-8-,12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRZDPLGEFOALD-SHZILMNMSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.